SN40 hydrochloride
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Overview
Description
SN40 (hydrochloride) is a potent inhibitor of amino acid transport, specifically targeting amino acid transporters such as ASCT2 and EAATs. It has shown significant potential in cancer research due to its ability to inhibit the transport of amino acids necessary for cancer cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SN40 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of SN40 (hydrochloride) would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-efficiency reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
SN40 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild to moderate temperatures.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
SN40 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool to study amino acid transport mechanisms and to develop new inhibitors.
Biology: Helps in understanding the role of amino acid transporters in cellular metabolism and signaling.
Medicine: Investigated for its potential in cancer therapy by inhibiting amino acid transport in cancer cells.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
SN40 (hydrochloride) exerts its effects by inhibiting amino acid transporters such as ASCT2 and EAATs. These transporters are responsible for the uptake of amino acids into cells. By inhibiting these transporters, SN40 (hydrochloride) reduces the availability of essential amino acids, thereby inhibiting cell growth and proliferation. This mechanism is particularly effective in cancer cells, which have a high demand for amino acids .
Comparison with Similar Compounds
Similar Compounds
SN40: The non-hydrochloride form of SN40, which also inhibits amino acid transport but may have different solubility and stability properties.
Other Amino Acid Transport Inhibitors: Compounds such as L-glutamate analogs and other ASCT2 inhibitors
Uniqueness
SN40 (hydrochloride) is unique due to its high potency and specificity for amino acid transporters. Its hydrochloride form enhances its solubility and stability, making it more suitable for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H21ClN2O2 |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H20N2O2.ClH/c21-18(22)17-10-16(12-20-17)19-11-13-6-8-15(9-7-13)14-4-2-1-3-5-14;/h1-9,16-17,19-20H,10-12H2,(H,21,22);1H/t16-,17-;/m0./s1 |
InChI Key |
SCVJDDMQQPCHCV-QJHJCNPRSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)NCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1C(CNC1C(=O)O)NCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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